Nitromethaqualon

Übersicht

Beschreibung

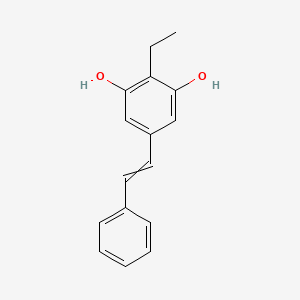

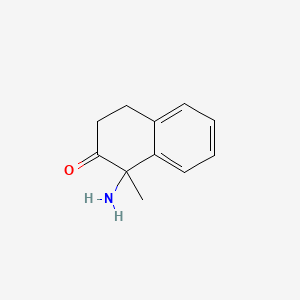

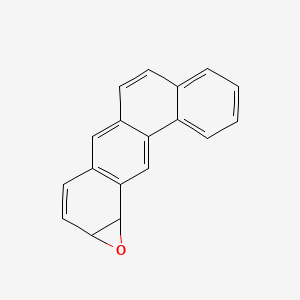

Nitromethaqualone is a synthetic analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than methaqualone, with a typical dose being approximately 25 milligrams . The compound is chemically identified as 2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone .

Wissenschaftliche Forschungsanwendungen

Nitromethaqualon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der Analytischen Chemie zur Identifizierung und Quantifizierung ähnlicher Verbindungen verwendet.

Biologie: Wird für seine Auswirkungen auf biologische Systeme untersucht, insbesondere seine Wechselwirkung mit Neurotransmitterrezeptoren.

Medizin: Wird aufgrund seiner sedativen und hypnotischen Eigenschaften auf seine potenziellen therapeutischen Anwendungen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Modulation der Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es wirkt als positiver allosterischer Modulator des GABA-A-Rezeptors, verstärkt die inhibitorischen Wirkungen von GABA und führt zu sedativen und hypnotischen Effekten . Die erhöhte Potenz der Verbindung im Vergleich zu Methaqualon wird ihrer höheren Affinität zum GABA-A-Rezeptor zugeschrieben .

Ähnliche Verbindungen:

Methaqualon: Die Stammverbindung, bekannt für ihre sedativen und hypnotischen Wirkungen.

Quinazolinonderivate: Eine Klasse von Verbindungen mit verschiedenen pharmakologischen Aktivitäten, darunter sedative, antikonvulsive und entzündungshemmende Eigenschaften.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner deutlich höheren Potenz im Vergleich zu Methaqualon. Diese erhöhte Potenz ist auf das Vorhandensein der Nitrogruppe zurückzuführen, die ihre Bindungsaffinität zum GABA-A-Rezeptor erhöht . Darüber hinaus ermöglicht seine spezifische chemische Struktur selektive Wechselwirkungen mit biologischen Zielen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nitromethaqualon beinhaltet die Nitrierung von Methaqualon. Der Prozess beginnt typischerweise mit Methaqualon, das einer Nitrierung mit einem Gemisch aus konzentrierter Schwefelsäure und Salpetersäure unterzogen wird. Die Reaktion wird unter kontrollierten Temperaturen durchgeführt, um die selektive Nitrierung des aromatischen Rings sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird in der Regel durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung von entsprechenden Chinonen führt.

Reduktion: Die Nitrogruppe in this compound kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder anderer chemischer Reduktionsmittel zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder chemische Reduktionsmittel wie Zinn(II)-chlorid.

Substitution: Typische Bedingungen beinhalten die Verwendung von starken Säuren oder Basen, um die Substitutionsreaktionen zu erleichtern.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Aminoderivaten.

Substitution: Verschiedene substituierte Derivate abhängig vom eingeführten Substituenten.

Wirkmechanismus

Nitromethaqualone exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The compound’s increased potency compared to methaqualone is attributed to its higher affinity for the GABA-A receptor .

Vergleich Mit ähnlichen Verbindungen

Methaqualone: The parent compound, known for its sedative and hypnotic effects.

Quinazolinone Derivatives: A class of compounds with various pharmacological activities, including sedative, anticonvulsant, and anti-inflammatory properties.

Uniqueness: Nitromethaqualone is unique due to its significantly higher potency compared to methaqualone. This increased potency is due to the presence of the nitro group, which enhances its binding affinity to the GABA-A receptor . Additionally, its specific chemical structure allows for selective interactions with biological targets, making it a valuable compound in both research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-52-3 | |

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?

A1: Nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []

Q2: How is nitromethaqualone excreted, and what does this suggest about its pharmacokinetic properties?

A2: Both humans and rats exhibit protracted excretion of nitromethaqualone metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of nitromethaqualone and its metabolites. []

Q3: What analytical techniques are effective for identifying and differentiating nitromethaqualone from its isomers and similar compounds?

A3: A combination of analytical techniques is crucial for accurate identification and differentiation of nitromethaqualone. These include:

- Gas-liquid chromatography (GLC): Provides distinct retention times for nitromethaqualone and its isomers. []

- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []

- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing nitromethaqualone from structurally similar compounds. []

Q4: What is the structural characterization of nitromethaqualone?

A4: Nitromethaqualone is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)